ethyl (3-butyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetate
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Overview
Description
ETHYL 2-(3-BUTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETATE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(3-BUTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETATE typically involves the condensation of an appropriate benzodiazole derivative with ethyl acetate under controlled conditions. The reaction may require the use of catalysts such as acids or bases to facilitate the formation of the desired product. Common solvents used in the synthesis include ethanol, methanol, and tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(3-BUTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzodiazole derivatives.
Scientific Research Applications
ETHYL 2-(3-BUTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-(3-BUTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-(3-METHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETATE
- ETHYL 2-(3-ETHYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETATE
- ETHYL 2-(3-PROPYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETATE
Uniqueness
ETHYL 2-(3-BUTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)ACETATE is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity. The butyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability.
Properties
Molecular Formula |
C15H21N3O2 |
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Molecular Weight |
275.35 g/mol |
IUPAC Name |
ethyl 2-(3-butyl-2-iminobenzimidazol-1-yl)acetate |
InChI |
InChI=1S/C15H21N3O2/c1-3-5-10-17-12-8-6-7-9-13(12)18(15(17)16)11-14(19)20-4-2/h6-9,16H,3-5,10-11H2,1-2H3 |
InChI Key |
CLRAUXCDUAAXLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N(C1=N)CC(=O)OCC |
Origin of Product |
United States |
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